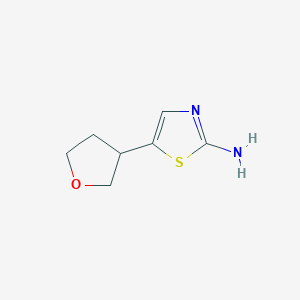

5-(Tetrahydrofuran-3-yl)thiazol-2-amine

描述

属性

IUPAC Name |

5-(oxolan-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTULFIVZBPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565386-73-3 | |

| Record name | 5-(oxolan-3-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methods:

| Method | Reagents & Conditions | Advantages | Yield & Notes |

|---|---|---|---|

| Method A (NaH base) | - Sodium hydride (NaH, 3 eq) in tetrahydrofuran (THF) at 0 °C - Tetrahydrofuran-3-ol (3 eq) - 15-crown-5 ether (catalytic) to enhance NaH solubility - Stirring at 0 °C for 30 min to 2 hours |

Higher yields due to strong base and efficient deprotonation of alcohol | Yields vary from poor to excellent depending on purification ease; requires chromatographic purification |

| Method B (K2CO3 base) | - Potassium carbonate (K2CO3) in excess tetrahydrofuran-3-ol (used as solvent) - Heating at 70–80 °C for 2 hours |

Shorter reaction time; simpler work-up (filtration and concentration) | Generally lower yields than Method A but easier work-up; purification by column chromatography |

Both methods produce N-Boc-4-(tetrahydrofuran-3-yloxymethyl)thiazol-2-amine derivatives as intermediates.

Deprotection of the Boc Group

Following alkoxymethylation, the Boc protecting group on the amino substituent is removed to yield the free amine.

- Reagent: 4 N HCl in 1,4-dioxane

- Conditions: Room temperature, overnight (~18 hours)

- Work-up: Removal of volatiles and stripping with toluene to afford the deprotected amine, which can be used directly in subsequent reactions without further purification.

The mechanism involves acid-catalyzed cleavage of the Boc group, generating the free amine hydrochloride salt.

Final Amination and Purification

The free amine intermediate can be further reacted or purified depending on the target derivative. For the parent compound this compound, isolation after deprotection is typical.

- Purification methods include column chromatography (e.g., silica gel with ethyl acetate/heptane mixtures) or preparative high-performance liquid chromatography (HPLC) if needed.

Alternative Synthetic Insights

Additional synthetic details from related thiazole derivatives suggest:

- Use of bases such as sodium hydride in THF with crown ethers improves reaction efficiency for alkoxymethylation.

- The choice of base and solvent significantly affects the yield and ease of purification.

- Reaction temperatures and times are optimized to balance conversion and side reactions.

- The final amine can be isolated as a salt or free base depending on downstream applications.

Summary Table of Preparation Steps

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Alkoxymethylation of N-Boc-4-(chloromethyl)thiazol-2-amine | NaH/THF/15-crown-5 at 0 °C or K2CO3/alcohol solvent at 70–80 °C | Formation of N-Boc-4-(tetrahydrofuran-3-yloxymethyl)thiazol-2-amine |

| 2 | Boc Deprotection | 4 N HCl in 1,4-dioxane, RT, overnight | Free this compound as hydrochloride salt |

| 3 | Purification | Column chromatography or preparative HPLC | Pure target compound |

Research Findings and Yields

- Method A (NaH) generally provides higher yields but requires careful handling due to the reactivity of sodium hydride.

- Method B (K2CO3) offers operational simplicity but may result in lower yields.

- Purification challenges arise from side products and incomplete reactions; chromatographic techniques are essential.

- The acid-mediated Boc deprotection is efficient and compatible with subsequent synthetic steps without extensive purification.

化学反应分析

Types of Reactions

5-(Tetrahydrofuran-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the nucleophile used.

科学研究应用

Antimicrobial Applications

Thiazole derivatives, including 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit efficacy against a range of pathogens:

The thiazole scaffold's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions contributes to its antimicrobial efficacy.

Anticancer Potential

The anticancer properties of this compound are noteworthy. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

Research has shown that modifications to the thiazole structure can enhance its anticancer activity, making it a focal point for ongoing investigations in cancer therapeutics.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Thiazole derivatives have been explored for their role in protecting neuronal cells from oxidative stress and apoptosis:

- Mechanism of Action : Compounds have shown the ability to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease treatment.

- Cell Viability Studies : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that specific thiazole derivatives protected against hydrogen peroxide-induced damage, enhancing cell viability significantly .

作用机制

The mechanism of action of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can act as a ligand for enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Thiazole and Thiadiazole Derivatives

Structural and Physicochemical Properties

Key compounds compared :

5-Methylthiazol-2-amine (): Substituted with a methyl group at position 2.

5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine (): Features a trifluoromethylbenzyl group at position 3.

5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine (): Aryl-substituted with chloro and ethoxy groups.

4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (): Thiadiazole derivative with a sulfonamide linker.

Analysis :

Key Differences :

Analysis :

- The tetrahydrofuran group’s oxygen may facilitate hydrogen bonding with enzyme active sites, enhancing target affinity compared to nonpolar substituents .

- Trifluoromethyl derivatives () show enhanced microbial membrane penetration due to hydrophobicity .

生物活性

5-(Tetrahydrofuran-3-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential applications in cancer therapy, antimicrobial properties, and mechanisms of action.

Structural Overview

The compound this compound features a thiazole ring fused with a tetrahydrofuran moiety , which enhances its solubility and reactivity. The thiazole core is known for its planar structure and aromaticity, contributing to various biological activities. Its structure can be represented as follows:

Where and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit anticancer properties. A study showed that compounds within the thiazole series demonstrated potent cytotoxic effects against various cancer cell lines. For instance, modifications in the thiazole structure led to enhanced activity against human cancer cell lines with IC50 values typically below 5 μM .

Case Study:

A derivative of thiazole was synthesized and tested against multiple cancer cell lines, showing significant growth inhibition. The mechanism involved the inhibition of CDK9-mediated transcription, leading to apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. Specifically, this compound has shown effectiveness against pathogens such as Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with bacterial targets, achieving sub-micromolar minimum inhibitory concentrations (MIC) .

Table: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : Some thiazole derivatives interact with DNA by binding to topoisomerase II, causing double-strand breaks and subsequent cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, such as CDK9 .

- Biochemical Pathway Modulation : Thiazole derivatives can activate or inhibit various biochemical pathways and receptors in biological systems, contributing to their therapeutic effects.

常见问题

Basic: How can the synthesis of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine be optimized for higher yield and purity?

Methodological Answer:

The synthesis can be optimized through cyclocondensation reactions using sodium hydroxide and sulfuric acid under controlled conditions. For example, cyclization of thiosemicarbazide derivatives with tetrahydrofuran-3-yl substituents in the presence of iodine and potassium iodide enhances regioselectivity . Ultrasound-assisted methods, as demonstrated for analogous thiadiazole derivatives, can improve reaction efficiency by reducing reaction time and increasing yield. Computational pre-screening of reaction pathways via density-functional theory (DFT) may further guide optimization .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the tetrahydrofuran-3-yl and thiazole ring structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state structural elucidation, as applied to related thiazole derivatives in crystallographic studies .

- HPLC-PDA : To assess purity, using a C18 column with acetonitrile/water gradients .

Basic: Which in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC calculations .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungal strains.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled systems .

Advanced: How can density-functional theory (DFT) predict the electronic and reactive properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites on the thiazole ring and tetrahydrofuran moiety .

- Frontier Molecular Orbitals (HOMO/LUMO) : To predict reactivity in cycloaddition or substitution reactions .

- Solvent Effects : Using the polarizable continuum model (PCM) to simulate solvation energetics .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Introduce substituents at the 5-position (e.g., halogens, alkyl groups) to alter lipophilicity and steric effects .

- Bioisosteric Replacement : Substitute the tetrahydrofuran group with morpholine or piperidine rings to assess ring size impact on activity .

- Protease-Targeted Analogs : Incorporate electrophilic warheads (e.g., Michael acceptors) for covalent binding studies .

Advanced: How to resolve contradictory data in biological activity reports for thiazole derivatives?

Methodological Answer:

- Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) across labs.

- Computational Validation : Use molecular docking (AutoDock Vina) to verify target binding consistency .

- Metabolic Stability Tests : Incubate compounds with liver microsomes to rule out false negatives due to rapid degradation .

Advanced: What experimental and computational methods elucidate the reaction mechanism of its synthesis?

Methodological Answer:

- Isotopic Labeling : Track C-labeled intermediates via NMR to identify rate-limiting steps.

- DFT Transition State Analysis : Locate energy barriers for cyclization steps using Gaussian 16 .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to validate computational predictions .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Byproduct Formation : Optimize stoichiometry of iodine/potassium iodide to minimize diastereomers .

- Purification Issues : Use flash chromatography with silica gel (hexane/ethyl acetate gradients) for large-scale separation .

- Exothermic Reactions : Implement temperature-controlled reactors for cyclization steps to prevent decomposition .

Advanced: How can metabolic stability of this compound be improved for in vivo studies?

Methodological Answer:

- Fluorine Substitution : Replace labile hydrogen atoms with trifluoromethyl groups to enhance metabolic resistance, as seen in related thiazoles .

- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors for sustained release .

Advanced: What crystallographic techniques are used to determine the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data on a Bruker D8 Venture diffractometer .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。